Cas no 117976-89-3 (Rabeprazole)

Rabeprazole is a proton pump inhibitor (PPI) used to reduce gastric acid production by irreversibly blocking the H+/K+ ATPase enzyme in the parietal cells of the stomach. It is clinically employed in the treatment of gastroesophageal reflux disease (GERD), peptic ulcers, and Zollinger-Ellison syndrome. Rabeprazole exhibits rapid onset of action and high bioavailability, with acid suppression occurring within one hour of administration. Its efficacy is maintained with once-daily dosing due to its prolonged inhibitory effect. The compound is metabolized primarily via non-enzymatic pathways, reducing the potential for drug-drug interactions compared to other PPIs. It is available in both oral and intravenous formulations, providing flexibility in clinical use.
Rabeprazole structure
Rabeprazole structure
Product Name:Rabeprazole
CAS No:117976-89-3
MF:C18H21N3O3S
MW:359.44264292717
MDL:MFCD00868879
CID:63324
PubChem ID:5029
Update Time:2025-10-15

Rabeprazole Chemical and Physical Properties

Names and Identifiers

    • 2-(((4-(3-Methoxypropoxy)-3-methylpyridin-2-yl)methyl)sulfinyl)-1H-benzo[d]imidazole
    • Rabeprazole
    • 2-[[[4-(3-methoxypropoxy)-3-methyl-2-pyridyl]methyl]sulfinyl]-1H-benzimidazole
    • LY307640
    • pariprazole
    • Rebeprazole
    • 2-[[4-(3-methoxypropoxy)-3-methyl-pyridin-2-yl]methylsulfinyl]-1H-benzoimidazole
    • ly-307640
    • 2-(CHOLROMETHYL)-4-(3-METHOXYPROPOXY)-3-METHYLPYRIDINE
    • 2-[3-Methyl-4-(3-methoxypropoxy)-2-pyridinylmethylsulfinyl]-1H-benzimidazole
    • 2-[[[3-Methyl-4-(3-methoxypropoxy)-2-pyridyl]methyl]sulfinyl]-1H-benzimidazole
    • 2-[[[4-(3-Methoxypropoxy)-3-methylpyridin-2-yl]methyl]sulfinyl]-1H-benzimidazole
    • 1H-Benzimidazole,2-[[[4-(3-methoxypropoxy)-3-methyl-2-pyridinyl]methyl]sulfinyl]-
    • 2-[[(3-METHYL-4-(3-METHOXYPROPOXY)-2-PYRIDINYL)METHYL]SULPHINYL]-1H-BENZIMIDAZOLE
    • Aciphex
    • Habeprazole
    • Pariets
    • Rabeprazole [INN:BAN]
    • dexrabeprazole
    • Sodium rabeprazole
    • 2-({[4-(3-methoxypropoxy)-3-methylpyridin-2-yl]methyl}sulfinyl)-1H-benzimidazole
    • 2-[[4-(3-methoxypropoxy)-3-methylpyridin-2-yl]methylsulfinyl]-1H-benzimidazole
    • 2-(((4-(3-Methoxypropoxy)-3-methyl-2-pyridinyl)methyl)sulfinyl)-1H-benzimidazole
    • 1H-Benzimidazole, 2-[[[4-(3
    • 2-((4-(3-methoxypropoxy)-3-methylpyridin-2-yl)methylsulfinyl)-1H-benzo[d]imidazole
    • A02BC04
    • 2-(((4-(3-methoxypropoxy)-3-methylpyridin-2-yl)methyl)sulfinyl)-1H-benzimidazole
    • 2-[{4-(3-methoxypropoxy)-3-methylpyridin-2-yl}methylsulfinyl]-1H-benzimidazole
    • RABEPRAZOLE [WHO-DD]
    • HY-B0656
    • Rabeloc
    • DTXSID3044122
    • A803856
    • 117976-89-3
    • NCGC00388029-07
    • E-3810 (PPI)
    • SR-01000763041-3
    • BCP06638
    • (R)-2-(((4-(3-Methoxypropoxy)-3-methylpyridin-2-yl)methyl)sulfinyl)-1H-benzo[d]imidazole
    • EN300-7404394
    • Eraloc (TN)
    • YREYEVIYCVEVJK-UHFFFAOYSA-N
    • HSDB 7321
    • rabeprazol
    • Eraloc
    • RABEPRAZOLE [MI]
    • Rabeprazole (INN)
    • 2-[[4-(3-methoxypropoxy)-3-methyl-2-pyridyl]methylsulfinyl]-1H-benzimidazole;Rabeprazole
    • 2-{4-(3-Methoxypropoxy)-3-methylpyridine-2-yl}methylsulfinyl-1H-benzimidazole
    • AMY10338
    • CCG-101158
    • E3810
    • AS-34993
    • MFCD00868879
    • FT-0674302
    • HMS3394P03
    • AB00698237-06
    • SR-01000763041
    • FT-0674301
    • SCHEMBL23336
    • NC00408
    • 2-({[4-(3-methoxypropoxy)-3-methylpyridin-2-yl]methane}sulfinyl)-1H-1,3-benzodiazole
    • CHEMBL1219
    • LY 307640
    • 2--1H-benzimidazole
    • DTXCID1024122
    • BDBM50070209
    • 32828355LL
    • 2-{[4-(3-Methoxypropoxy)-3-methylpyridin-2-yl]methylsulfinyl}-1H-benzimidazole
    • J-003691
    • HMS2052P03
    • BRD-A39390670-236-04-0
    • 2-{[4-(3-methoxypropoxy)-3-methylpyridin-2-yl]methanesulfinyl}-1H-1,3-benzodiazole
    • 2-(((4-(3-Methoxypropoxy)-3-methyl-2-pyridinyl)methyl)sulfinyl)-1H- benzimidazole(National Library of Medicine, SIS; ChemIDplus Record for Rabeprazole (117976-89-3) Available from, as of August 11, 2005: http://chem.sis.nlm.nih.gov/chemidplus/chemidlite.jsp)
    • RABEPRAZOLE [HSDB]
    • NCGC00388029-09
    • GTPL7290
    • 2-((4-(3-methoxypropoxy)-3-methylpyridin-2-yl)methylsulfinyl)-1H-benzimidazole
    • MLS001401446
    • (S)-2-(((4-(3-Methoxypropoxy)-3-methylpyridin-2-yl)methyl)sulfinyl)-1H-benzo[d]imidazole
    • rabeprazolum
    • 2[[[4-(3-Methoxypropoxy)-3-methyl-2-pyridinyl]methyl]sulfinyl]-1H-benzimidazole
    • s4845
    • D08463
    • 2-[[[4-(3-methoxypropoxy)-3-methyl-2-pyridinyl]-methyl]sulfinyl]-1H-benzimidazole
    • RABEPRAZOLE [VANDF]
    • PB21725
    • UNII-32828355LL
    • FT-0602569
    • 1H-Benzimidazole, 2-[[[4-(3-methoxypropoxy)-3-methyl-2-pyridinyl]methyl]sulfinyl]-
    • BIDD:GT0019
    • CHEBI:8768
    • SBI-0206867.P001
    • AKOS015895259
    • RABEPRAZOLE [INN]
    • C07864
    • Q3515
    • DB01129
    • 1H-Benzimidazole, 2-(((4-(3-methoxypropoxy)-3-methyl-2-pyridinyl)methyl)sulfinyl)-
    • SMR000469174
    • 2-[[[4-(3-methoxypropoxy)-3-methyl-2-pyridinyl]-methyl] sulfinyl]-1H-benzimidazole
    • NS00006247
    • BRD-A39390670-236-11-5
    • NCGC00159518-12
    • DS-002860
    • BRD-A39390670-236-12-3
    • 2-{[(3-Methyl-4-(3-methoxypropoxy)-2-pyridinyl)methyl]sulphinyl}-1H-benzimidazole
    • BRD-A39390670-236-10-7
    • 1H-benzimidazole,2-[(r)-[[4-(3-methoxypropoxy)-3-methyl-2-pyridinyl]methyl]sulfinyl]-
    • BDBM651963
    • BRD-A39390670-236-09-9
    • SBI-0206867.0001
    • US11903935, Compound IA-6
    • DB-020298
    • STL186112
    • MDL: MFCD00868879
    • Inchi: 1S/C18H21N3O3S/c1-13-16(19-9-8-17(13)24-11-5-10-23-2)12-25(22)18-20-14-6-3-4-7-15(14)21-18/h3-4,6-9H,5,10-12H2,1-2H3,(H,20,21)
    • InChI Key: YREYEVIYCVEVJK-UHFFFAOYSA-N
    • SMILES: S(C1=NC2C=CC=CC=2N1)(CC1C(C)=C(C=CN=1)OCCCOC)=O

Computed Properties

  • Exact Mass: 359.13000
  • Monoisotopic Mass: 359.130362
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 8
  • Complexity: 440
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.9
  • Topological Polar Surface Area: 96.3
  • Surface Charge: 0
  • Tautomer Count: nothing

Experimental Properties

  • Color/Form: Pure white or light yellow to white powder, odourless
  • Density: 1.33
  • Melting Point: 99-100° (dec)
  • Boiling Point: 603.9±65.0°C at 760 mmHg
  • Flash Point: 319.1 oC
  • Refractive Index: 1.505
  • PSA: 96.31000
  • LogP: 3.85510
  • Solubility: Very soluble in water\methanol,Soluble in ethanol\Chloroform or ethyl acetate,Insoluble in ether or n-hexane.Rapidly in acidic solutiondecomposition,Stable in alkaline solution.

Rabeprazole Security Information

Rabeprazole Pricemore >>

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Rabeprazole Production Method

Rabeprazole Suppliers

Amadis Chemical Company Limited
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(CAS:117976-89-3)Rabeprazole
Order Number:A803856
Stock Status:in Stock
Quantity:250mg/1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 04:41
Price ($):216.0/513.0
Email:sales@amadischem.com

Additional information on Rabeprazole

Introduction to Rabeprazole and Its Active Pharmaceutical Ingredient CAS No. 117976-89-3

Rabeprazole, a prominent proton pump inhibitor (PPI), is widely recognized for its efficacy in managing gastroesophageal reflux disease (GERD) and other acid-related gastrointestinal disorders. The compound's active pharmaceutical ingredient (API) is identified by the chemical name CAS No. 117976-89-3, which refers to a specific molecular entity with distinct pharmacological properties. This introduction delves into the chemical structure, mechanism of action, clinical applications, and recent advancements in the research of Rabeprazole and its corresponding API.

The molecular formula of the API corresponding to CAS No. 117976-89-3 is C23H19ClN2O3S, reflecting its complex organic structure. This compound belongs to the class of substituted benzimidazoles, which are known for their potent inhibitory effects on gastric acid secretion. The key structural feature responsible for its therapeutic efficacy is the presence of a sulfur atom that interacts with the H+/K+-ATPase enzyme located on the gastric parietal cells. This interaction leads to the inhibition of proton pump activity, thereby reducing gastric acid production.

The pharmacological profile of Rabeprazole has been extensively studied in clinical trials, demonstrating superior acid suppression compared to earlier generations of PPIs. Its rapid onset of action and prolonged duration make it a preferred choice for patients suffering from GERD, peptic ulcer disease, and other conditions associated with excessive gastric acid secretion. Recent studies have also highlighted its potential in combination therapies for more complex gastrointestinal disorders.

In recent years, researchers have been exploring novel formulations of Rabeprazole that enhance its bioavailability and therapeutic efficacy. One such advancement involves the development of sustained-release formulations, which allow for a more consistent and prolonged release of the API into the bloodstream. This innovation has been particularly beneficial for patients who require long-term treatment or have difficulty adhering to traditional dosing schedules.

The mechanism of action of Rabeprazole involves a series of well-defined steps that ultimately lead to reduced gastric acid output. Upon administration, the API is rapidly absorbed in the gastrointestinal tract and undergoes partial conversion to its active form, rabeprazole sulfoxide. This active form then binds irreversibly to the H+/K+-ATPase enzyme, forming a complex that inhibits proton pump activity. The binding is highly specific and occurs only when the proton pump is in an active state, ensuring maximal efficacy.

Clinical studies have consistently shown that Rabeprazole is effective in healing erosive esophagitis and maintaining symptom control in patients with GERD. Its ability to provide rapid relief from symptoms such as heartburn and regurgitation has made it a cornerstone in the management of acid-related disorders. Additionally, Rabeprazole has been found to be safe and well-tolerated in most patients, with a low incidence of side effects when used as directed.

The research landscape surrounding Rabeprazole continues to evolve with ongoing investigations into its potential applications beyond traditional gastrointestinal indications. Preliminary studies have suggested that Rabeprazole may have anti-inflammatory properties due to its ability to modulate certain inflammatory pathways. This finding opens up new avenues for exploring its use in conditions such as inflammatory bowel disease (IBD) and other chronic inflammatory disorders.

In conclusion, Rabeprazole remains a highly effective therapeutic agent for managing acid-related gastrointestinal disorders due to its potent acid-suppressing properties and favorable safety profile. The API identified by CAS No. 117976-89-3 plays a crucial role in its pharmacological activity by specifically inhibiting gastric proton pumps. With ongoing research focusing on novel formulations and expanded therapeutic applications, Rabeprazole continues to be at the forefront of treatments for gastrointestinal diseases.

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(CAS:117976-89-3)Rabeprazole
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Purity:99%/99%
Quantity:250mg/1g
Price ($):216.0/513.0
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